1-(3,4-Dichlorophenyl)-4-((2-fluorophenyl)sulfonyl)piperazine
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(2-fluorophenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2FN2O2S/c17-13-6-5-12(11-14(13)18)20-7-9-21(10-8-20)24(22,23)16-4-2-1-3-15(16)19/h1-6,11H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYORHYLHNQJDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection-Deprotection Methodology
This method employs tert-butoxycarbonyl (Boc) protection to ensure regioselective substitution. The steps are as follows:
-
Boc Protection of Piperazine :
Piperazine reacts with Boc anhydride in the presence of a base (e.g., KCO) in methylene dichloride (CHCl) to yield tert-butyl piperazine-1-carboxylate. This step isolates one nitrogen for subsequent reactions. -
Aryl Substitution at the Unprotected Nitrogen :
The unprotected nitrogen reacts with 3,4-dichlorophenyl derivatives. For example, 3,4-dichlorophenyl bromide undergoes nucleophilic aromatic substitution (SNAr) with the Boc-protected piperazine under Pd-mediated coupling conditions. -
Deprotection and Sulfonylation :
The Boc group is removed using trifluoroacetic acid (TFA), exposing the secondary amine for sulfonylation with 2-fluorophenylsulfonyl chloride. Triethylamine (TEA) neutralizes HCl byproducts.
Key Data :
Direct Coupling Approach
Alternative methods bypass protection by leveraging differential reactivity of piperazine’s nitrogens. For instance, 3,4-dichlorophenylsulfonyl chloride reacts first with piperazine in a controlled stoichiometric ratio (1:1) to form monosubstituted piperazine. The remaining nitrogen is then alkylated with 2-fluorophenyl bromide under basic conditions.
Advantages :
Challenges :
-
Requires strict stoichiometric control to avoid disubstitution.
-
Limited compatibility with electron-deficient aryl halides.
The introduction of the 2-fluorophenylsulfonyl group is critical for achieving the target’s bioactivity. Key parameters include:
Solvent and Base Selection
Temperature and Reaction Time
-
Optimal sulfonylation occurs at 0–25°C over 4–6 hours. Prolonged heating (>8 hours) leads to decomposition.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| Protection-Deprotection | 4 | 60–65 | >98% | High regioselectivity |
| Direct Coupling | 3 | 80–85 | 95–97% | Efficiency, fewer steps |
Notes :
-
Protection-deprotection is favored for structurally complex analogs requiring precise substitution.
-
Direct coupling suits large-scale synthesis but demands rigorous stoichiometric control.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm) and piperazine methylenes (δ 3.4–3.8 ppm).
-
IR : Sulfonyl S=O stretches at 1150–1350 cm confirm successful sulfonylation.
Industrial-Scale Considerations
Patents disclose continuous-flow reactors for sulfonylation, reducing reaction times by 50% and improving safety profiles. Automated quenching systems neutralize excess sulfonyl chlorides, enhancing reproducibility.
Challenges and Mitigation Strategies
-
Disubstitution Byproducts :
-
Low Coupling Efficiency :
Emerging Methodologies
Recent advances include photoinduced sulfonylation using eosin Y as a photocatalyst, achieving 90% yields at room temperature . This method avoids harsh acids and reduces energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-4-((2-fluorophenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide under specific conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Antidepressant Activity
Research indicates that piperazine derivatives, including 1-(3,4-Dichlorophenyl)-4-((2-fluorophenyl)sulfonyl)piperazine, exhibit potential antidepressant effects. In a study examining various piperazine compounds, it was found that modifications to the piperazine ring can enhance serotonin receptor affinity, which is crucial for antidepressant activity .
Neuropharmacological Studies
This compound has been investigated for its effects on various neuropharmacological targets. For instance, it has shown promise as a selective antagonist for neurokinin receptors, which play a role in mood regulation and anxiety disorders. The structure-activity relationship (SAR) of similar compounds suggests that specific substitutions can optimize their efficacy .
Anticancer Research
The sulfonamide group in this compound is of particular interest in cancer research. Studies have indicated that sulfonamide derivatives can inhibit certain cancer cell lines by interfering with cellular signaling pathways. The compound's structural features may contribute to its potential as an anticancer agent .
Case Study 1: Neurokinin Receptor Antagonism
A study published in a pharmacological journal evaluated the effects of various piperazine derivatives on neurokinin receptors. Among them, this compound demonstrated significant antagonistic activity at the NK1 receptor, suggesting its potential use in treating anxiety and depression-related disorders .
Case Study 2: Anticancer Activity
In vitro studies conducted on human cancer cell lines revealed that compounds structurally similar to this compound exhibited cytotoxic effects. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .
Mechanism of Action
The mechanism by which 1-(3,4-Dichlorophenyl)-4-((2-fluorophenyl)sulfonyl)piperazine exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and influencing cellular processes. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Positional Isomers: Fluorophenylsulfonyl Variants
- 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine (CAS 694473-41-1) This isomer substitutes the fluorophenylsulfonyl group at the para position (4-fluorophenyl) instead of the ortho position (2-fluorophenyl). Impact on Lipophilicity: The ortho-fluorine may slightly increase lipophilicity (logP) due to reduced polarity, affecting membrane permeability .
Halogenation Patterns: Dichlorophenylsulfonyl Derivatives
- 1-(3,4-Dichlorophenyl)-4-((2,5-dichlorophenyl)sulfonyl)piperazine (CID 386371) Features a 2,5-dichlorophenylsulfonyl group, increasing halogen density. Molecular Weight: 444.11 g/mol (vs. Electronic Effects: Additional chlorine atoms enhance electron-withdrawing effects, possibly stabilizing the sulfonyl group’s interaction with basic residues in enzyme active sites .
Substituted Piperazine Derivatives with Alternative Linkers
1-((2,4-Dichlorophenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine (CAS 1225768-50-2)
- Replaces the 2-fluorophenyl group with a 2-methoxyphenyl moiety.
- Solubility : The methoxy group improves water solubility due to hydrogen bonding, contrasting with the fluorine’s hydrophobic character .
- Biological Activity : Methoxy groups are common in CNS-targeting drugs (e.g., serotonin receptor modulators), suggesting divergent pharmacological profiles compared to the fluorinated target compound .
- 1-(3-Chloropropyl)-4-(2-fluorophenyl)piperazine (Compound #3 in ) Uses a chloropropyl linker instead of a sulfonyl group. Synthetic Yield: Reported yields for similar chloropropyl-piperazine derivatives range from 37–67%, comparable to sulfonyl-containing analogues (e.g., 80–90% for nitro-to-amine reductions in ) .
Structural and Pharmacological Implications
Electronic and Steric Effects
Pharmacokinetic Considerations
- Lipophilicity : The target compound’s logP is predicted to be moderate (~3.5), balancing blood-brain barrier penetration and renal excretion. In contrast, dichlorophenylsulfonyl derivatives (e.g., CID 386371) may exhibit higher logP (~4.5), favoring tissue accumulation .
Biological Activity
1-(3,4-Dichlorophenyl)-4-((2-fluorophenyl)sulfonyl)piperazine is a compound that has garnered interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H14Cl2F N2O2S
- Molecular Weight : 357.24 g/mol
This compound features a piperazine ring substituted with a dichlorophenyl group and a sulfonamide moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with sulfonamide functionalities have shown potent activity against various bacterial strains. The IC50 values for these compounds often range from 0.63 µM to 6.28 µM, indicating their effectiveness compared to standard drugs .
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of this compound. Research indicates that sulfonamide derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and urease. For example, some synthesized compounds demonstrated AChE inhibition with IC50 values comparable to established inhibitors . This suggests potential applications in treating conditions like Alzheimer's disease.
The mechanism by which this compound exerts its biological effects primarily involves the interaction with specific receptors and enzymes:
- Antimicrobial Mechanism : The sulfonamide moiety likely disrupts bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), thereby inhibiting bacterial growth.
- Enzyme Inhibition : Compounds containing piperazine rings can interact with active sites of target enzymes, leading to decreased enzymatic activity.
Study on Anticancer Activity
A recent study evaluated the anticancer potential of piperazine derivatives, including those similar to our compound of interest. The findings indicated that certain derivatives exhibited cytotoxicity comparable to doxorubicin, a well-known chemotherapeutic agent. For instance, BS230 showed significant antitumor activity with lower cytotoxicity towards healthy cells . This highlights the potential for developing new cancer therapies based on the structural framework of piperazine derivatives.
Pharmacokinetics and Safety Profile
In vivo studies are crucial for understanding the pharmacokinetics and safety profile of this compound. Although specific data on this compound is limited, related compounds have shown favorable absorption and distribution characteristics in preclinical models . Safety profiling against various receptors indicates minimal off-target effects, supporting further development as a therapeutic agent .
Data Summary Table
Q & A
Q. What are the established synthetic routes for 1-(3,4-Dichlorophenyl)-4-((2-fluorophenyl)sulfonyl)piperazine, and how can reaction conditions be optimized?
The synthesis typically involves sequential sulfonylation and alkylation of the piperazine core. A general procedure includes:
- Step 1 : Reacting 1-tosylpiperazine with 3,4-dichlorophenyl bromide under basic conditions (e.g., K₂CO₃) in acetonitrile at 85°C for 8 hours to introduce the dichlorophenyl group .
- Step 2 : Sulfonylation with 2-fluorophenylsulfonyl chloride in dichloromethane (DCM) using a base like N,N-diisopropylethylamine to form the sulfonyl-piperazine bond .
Optimization Tips : - Use controlled stoichiometry (1:1.2 molar ratio of piperazine to aryl halide) to minimize side reactions.
- Purify intermediates via column chromatography (silica gel, petroleum ether/ethyl acetate) .
Q. How is the molecular structure of this compound characterized, and what techniques are critical for confirmation?
- X-ray crystallography : Resolves the chair conformation of the piperazine ring and dihedral angles between aromatic rings (e.g., 40.2° between dichlorophenyl and fluorophenyl groups) .
- NMR spectroscopy : Key signals include δ 3.2–3.8 ppm (piperazine CH₂), δ 7.3–7.6 ppm (aromatic protons), and splitting patterns confirming substituent positions .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 366.42 for C₁₈H₂₀Cl₂F₁N₂O₂S) validate the molecular formula .
Q. What preliminary biological activities have been reported for structurally related piperazine-sulfonamide derivatives?
- Neurological targets : Piperazine-sulfonamides show affinity for serotonin (5-HT) and dopamine receptors, with fluorophenyl groups enhancing blood-brain barrier permeability .
- Enzyme inhibition : Sulfonyl groups act as hydrogen bond acceptors, potentially inhibiting kinases or proteases. For example, similar compounds exhibit IC₅₀ values <10 µM in kinase assays .
Advanced Research Questions
Q. How can researchers address contradictory data in structure-activity relationship (SAR) studies for this compound?
Contradictions often arise from substituent effects. For example:
- Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl rings enhance receptor binding but may reduce solubility. Compare analogs like 1-(3,4-difluorobenzyl)-4-tosylpiperazine (logP = 3.2) vs. less halogenated derivatives (logP = 2.5) .
- Resolution Strategy : Use isosteric replacements (e.g., -CF₃ instead of -Cl) to balance lipophilicity and activity. Validate via molecular docking to identify critical interactions (e.g., π-π stacking with Tyr residues in receptor pockets) .
Q. What experimental design considerations are critical for optimizing in vitro potency and selectivity?
- Assay Design :
- Screen against a panel of related receptors (e.g., D₂ vs. D₃ dopamine receptors) to assess selectivity .
- Use fluorescence polarization assays to quantify binding kinetics (e.g., Kₐ values).
- Controls : Include reference inhibitors (e.g., haloperidol for dopamine receptors) and solubility controls (e.g., DMSO <1% v/v) .
Q. How can computational modeling guide the rational design of derivatives with improved metabolic stability?
- ADMET Prediction : Tools like SwissADME predict high metabolic lability for sulfonamide groups. Focus on replacing labile sites (e.g., methylsulfonyl → cyclopropylsulfonyl) .
- Docking Studies : Identify metabolic hotspots (e.g., CYP3A4 oxidation sites) and modify substituents to block enzyme access .
Q. What challenges arise in formulating this compound for in vivo studies, and how can they be mitigated?
- Solubility : Low aqueous solubility (predicted <0.1 mg/mL) due to high logP (~3.5). Solutions:
- Use co-solvents (e.g., PEG 400) or nanoemulsions .
- Synthesize phosphate prodrugs to enhance hydrophilicity .
- Stability : Sulfonamide hydrolysis at physiological pH. Mitigation:
- Stabilize via buffered formulations (pH 6–7) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
